molecular formula C20H27ClN4O B5642391 N-[(3S*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide

N-[(3S*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide

Cat. No. B5642391
M. Wt: 374.9 g/mol
InChI Key: AWIDWLBCAZLVLO-QFBILLFUSA-N
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Description

This compound is a synthetic molecule featuring a complex structure that incorporates elements from several chemical families, including pyrazole and pyrrolidine rings. Its synthesis and study are of interest due to the potential applications in medicinal chemistry, given the biological activities associated with its structural components.

Synthesis Analysis

The synthesis of related bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing N-substituted acetamide moieties involves multi-step reactions. These include the interaction of starting acetamides with various reagents, followed by cyclization and substitution reactions to introduce pyrazole and pyrrolidine units (Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography, revealing specific bonding patterns and conformations. For example, hydrogen bonding plays a crucial role in the self-assembly processes and the stabilization of the molecular structure in pyrazole-acetamide derivatives (Chkirate et al., 2019).

Chemical Reactions and Properties

The chemical behavior of this compound class, including reactivity and potential for further functionalization, is highlighted in studies detailing the formation of various derivatives through reactions such as cyclization, substitution, and amidification. These reactions often yield compounds with significant biological activity, underlining the importance of the core acetamide structure in facilitating diverse chemical transformations (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[(3S,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O/c1-5-18-17(20(21)24(4)23-18)11-25-10-16(19(12-25)22-14(3)26)15-8-6-13(2)7-9-15/h6-9,16,19H,5,10-12H2,1-4H3,(H,22,26)/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIDWLBCAZLVLO-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN(C(=C1CN2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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